6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15590371
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N6O3 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H24N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(21(25)30(22)14-17-5-3-9-33-17)23(31)27-12-16-4-2-8-26-11-16/h2,4,6-8,10-11,13,17,25H,3,5,9,12,14H2,1H3,(H,27,31) |
| Standard InChI Key | FZJCQERXUPFLMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5=CN=CC=C5)C=C1 |
Introduction
The compound 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its intricate triazatricyclo structure and diverse functional groups. This compound features a molecular formula that includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), contributing to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of various functional groups such as methyl, oxolan, and pyridine moieties. Specific methodologies may vary based on available reagents and desired yields.
Biological Activities and Potential Applications
Research indicates that compounds similar to 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibit significant biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets such as enzymes involved in cancer cell proliferation and other critical cellular processes.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes |
| Anticancer | Inhibition of cancer cell proliferation enzymes |
Interaction Studies and Pharmacodynamics
Interaction studies are essential for understanding the pharmacodynamics of this compound. Research on similar triazine derivatives has shown interactions with various biological targets, including enzymes involved in cancer cell proliferation. Investigating binding affinities and mechanisms of action will be crucial for determining the therapeutic potential of this compound.
Comparison with Analogous Compounds
Several compounds share structural similarities with 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations in substituents that can significantly alter their chemical behavior and biological activities.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 6-imino-N-(2-methoxyethyl)-11-methyl | Contains methoxy group | Potential for enhanced solubility |
| 6-imino-N-(2-morpholin-4-ylethyl) | Morpholine ring present | Possible increased bioavailability |
| 6-imino-N-(prop-2-en-1-yl) | Propenyl group included | Variability in reactivity due to double bond |
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